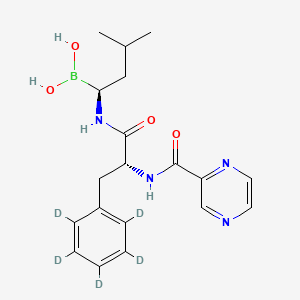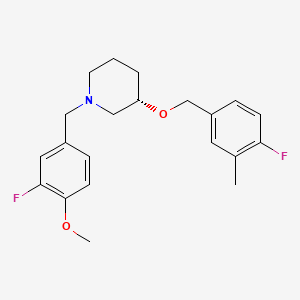
ER|A degrader 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is designed to target and degrade estrogen receptor alpha (ERα), which plays a crucial role in the development and progression of hormone receptor-positive breast cancer . This compound has shown significant antitumor activity in preclinical studies, making it a promising candidate for further research and potential therapeutic applications .
Métodos De Preparación
The synthesis of ER|A degrader 5 involves the preparation of thieno[2,3-e]indazole derivatives. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-e]indazole core: This involves the cyclization of appropriate starting materials under specific reaction conditions.
Functionalization of the core structure: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for ERα.
Optimization of pharmacokinetic properties: The final compound is modified to improve its oral bioavailability and overall drug-like properties.
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Análisis De Reacciones Químicas
ER|A degrader 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
ER|A degrader 5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of estrogen receptor degraders and to develop new derivatives with improved properties.
Biology: It is employed in cell-based assays to investigate the role of ERα in various biological processes, such as cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of hormone receptor-positive breast cancer.
Mecanismo De Acción
ER|A degrader 5 exerts its effects by binding to ERα and inducing its degradation. This process involves the following steps:
Binding: The compound binds to the ligand-binding domain of ERα, preventing the receptor from interacting with its natural ligand, estrogen.
Conformational change: Binding of this compound induces a conformational change in ERα, leading to its misfolding.
Proteasomal degradation: The misfolded receptor is recognized by the cellular quality control machinery and targeted for degradation by the proteasome.
This mechanism effectively reduces the levels of ERα in cells, thereby inhibiting estrogen signaling and suppressing the growth of hormone receptor-positive breast cancer cells .
Comparación Con Compuestos Similares
ER|A degrader 5 is unique among estrogen receptor degraders due to its high selectivity and oral bioavailability. Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader with poor oral bioavailability.
Elacestrant: An oral selective estrogen receptor degrader with similar antitumor activity but different pharmacokinetic properties.
Camizestrant: Another oral selective estrogen receptor degrader that has shown promise in preclinical studies
Compared to these compounds, this compound offers the advantage of improved oral bioavailability and potency, making it a valuable addition to the arsenal of estrogen receptor-targeted therapies .
Propiedades
Fórmula molecular |
C29H25F4N3O2S |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-3-[4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenoxy]-6H-thieno[2,3-e]indazole |
InChI |
InChI=1S/C29H25F4N3O2S/c1-29(32,33)24-13-17(31)3-8-21(24)28-26(22-9-10-25-23(14-34-35-25)27(22)39-28)38-19-6-4-18(5-7-19)37-20-15-36(16-20)12-2-11-30/h3-10,13-14,20H,2,11-12,15-16H2,1H3,(H,34,35) |
Clave InChI |
QGTNFUUVOBBVAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C4=C(C=C3)NN=C4)OC5=CC=C(C=C5)OC6CN(C6)CCCF)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)



![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


